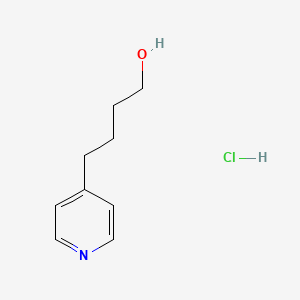

4-(4-Pyridyl)-1-butanol hydrochloride

Description

Properties

IUPAC Name |

4-pyridin-4-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZAWIISKPYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693827 | |

| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90642-84-5 | |

| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway:

Step 1: Sonogashira coupling

4-Bromopyridine hydrochloride + 3-butyn-1-ol

→ 4-(4-Pyridyl)-3-butyn-1-alcohol hydrochloride

Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium (0.4 mol%)

- Additives: LiCl (2.1 eq), CuI (2.7 mol%)

- Solvent: Methanol/triethylamine (9:1 v/v)

- Temperature: Reflux (65°C)

- Time: 5 hr

Yield: 60% (15g from 25g starting material)

Step 2: Hydrogenation

4-(4-Pyridyl)-3-butyn-1-alcohol hydrochloride → Target compound

Conditions:

- Catalyst: 10% Pd/C (1.37 mol%)

- Pressure: Atmospheric H₂

- Solvent: Methanol

- Time: 5 hr

Yield: 93% (23.3g from 25g intermediate)

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reaction Scale (g) | 25 | 25 |

| Catalyst Loading (%) | 0.4 | 1.37 |

| Temperature Range (°C) | 65 (reflux) | 25 (ambient) |

| Purification Method | Recrystallization (ethanol/isopropyl acetate) | - |

Characterization Data:

¹H NMR (D₂O): δ 1.47 (m, 2H), 1.66 (m, 2H), 2.87 (m, 2H), 3.50 (t, 2H), 7.79 (d, 2H), 8.49 (d, 2H)

Melting Point: 154-155°C

Diester De-esterification & Borohydride Reduction

Reaction Pathway:

Step 1: Selective de-esterification

Ethyl 4-(4-pyridyl)-1,4-dibutanoate → Ethyl 4-(4-pyridyl)-1-butyrate

Conditions:

- Additive: NaCl (1.5-2 eq)

- Solvent: DMSO/H₂O (96:4 v/v)

- Temperature: 160°C

- Time: 14 hr

Yield: 85% (311g from 500g starting material)

Step 2: Sodium borohydride reduction

Ethyl 4-(4-pyridyl)-1-butyrate → 4-(4-Pyridyl)-1-butanol

Conditions:

- Reductant: NaBH₄ (4.9 eq)

- Solvent: tert-butanol/methanol (6:1 v/v)

- Temperature: Reflux (82°C)

- Time: 6 hr

Yield: 77% (1046g from 1720g intermediate)

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Throughput (kg/batch) | 0.5 | 1.72 |

| Solvent Consumption (L/kg) | 4.0 | 7.0 |

| Purity (HPLC) | - | 99.4% |

| Total Yield | 85% | 77% |

- Eliminates pyrophoric reagents (n-BuLi/LiAlH₄)

- Reduces decarboxylation side reactions (<0.5%)

- Enables direct intermediate carryover without purification

Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyridyl)-1-butanol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridyl ketones.

Reduction: Reduction reactions can convert it back to the alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include pyridyl ketones, reduced alcohols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Key Intermediate in Drug Synthesis

One of the primary applications of 4-(4-Pyridyl)-1-butanol hydrochloride is its role as an intermediate in the synthesis of tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor used to prevent platelet aggregation. Tirofiban is clinically relevant for treating unstable angina and myocardial infarction, making this compound crucial for cardiovascular therapies .

Research on Inflammatory Diseases

Recent studies have indicated that compounds related to this compound can modulate cellular pathways involved in inflammatory diseases. This suggests potential therapeutic applications beyond cardiology, potentially extending to conditions such as rheumatoid arthritis and other inflammatory disorders .

Coordination Chemistry

Building Block for Coordination Complexes

In coordination chemistry, this compound serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with various metal ions allows for the design of materials with specific properties, including catalytic activity and gas adsorption capabilities .

Synthetic Organic Chemistry

Versatile Synthetic Reagent

As a synthetic reagent, this compound is employed in various chemical reactions, including alkylation and acylation processes. Its functional groups make it an excellent candidate for creating more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

Data Table: Applications Overview

| Application Area | Specific Use | Relevance |

|---|---|---|

| Medicinal Chemistry | Intermediate for tirofiban synthesis | Cardiovascular disease treatment |

| Inflammatory Disease Research | Modulation of cellular pathways | Potential therapies for inflammatory conditions |

| Coordination Chemistry | Ligand in metal-organic frameworks | Development of advanced materials |

| Synthetic Organic Chemistry | Building block for complex organic synthesis | Essential for pharmaceuticals and agrochemicals |

Case Studies and Research Findings

- Tirofiban Synthesis : A patent outlines a novel preparation process for this compound that enhances the efficiency and cost-effectiveness of tirofiban production. This process involves specific reaction conditions that yield high-purity intermediates suitable for pharmaceutical applications .

- Coordination Complexes : Research has demonstrated the successful incorporation of this compound into coordination complexes that exhibit unique catalytic properties. These complexes have been tested for their ability to facilitate chemical reactions under mild conditions, showcasing their potential in green chemistry applications .

- Inflammatory Pathway Modulation : Studies have explored the effects of pyridine derivatives on inflammatory pathways, revealing that compounds related to this compound can inhibit pro-inflammatory cytokines, suggesting their potential use in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(4-Pyridyl)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the butanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(4-Pyridyl)-1-butanol hydrochloride, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogs: Piperidyl vs. Pyridyl Derivatives

Key Differences :

- Ring Structure: The pyridyl group in this compound is aromatic and planar, whereas piperidyl analogs (e.g., 4-(4-Piperidyl)-1-butanol HCl) feature a saturated six-membered piperidine ring. This difference influences electronic properties and reactivity.

- Pharmaceutical Role: While this compound is a direct synthetic intermediate, its piperidyl analogs are primarily impurities or reference standards in drug quality control .

Functional Analogs: Tobacco-Specific Nitrosamines (NNK and NNAL)

Key Differences :

- Metabolic Pathways: NNK undergoes α-hydroxylation and carbonyl reduction to form NNAL, which is glucuronidated for excretion. These pathways generate reactive intermediates (e.g., diazohydroxides) that damage DNA . In contrast, this compound is metabolically stable, reflecting its role as a synthetic intermediate rather than a bioactive molecule .

- No stereochemical data is reported for this compound, suggesting its synthesis and use as a racemate or achiral compound .

Other Pyridyl Derivatives: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (4-PPC)

Key Differences :

- Structure and Reactivity: 4-PPC contains two pyridine rings in a cationic bipyridinium structure, enabling acid-base dual functionality. This contrasts with the single pyridyl and aliphatic chain in this compound, which lacks amphoteric behavior .

- Applications: 4-PPC is utilized in niche research contexts (e.g., ionic liquids), whereas this compound has well-defined industrial applications in drug synthesis .

Biological Activity

4-(4-Pyridyl)-1-butanol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 90642-84-5

- Molecular Weight : 264.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown the ability to modulate enzyme activities and influence gene expression, which can lead to significant changes in cellular metabolism and function.

Target Interactions

Research indicates that this compound may interact with:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors that mediate cellular responses to external stimuli.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, it has been shown to:

- Induce apoptosis in cancer cells through caspase activation.

- Inhibit tumor growth in various animal models, suggesting its potential as a therapeutic agent against cancers such as breast and lung cancer.

Table 1: Summary of Anticancer Effects

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption observed in animal studies.

- Distribution : The compound distributes widely in tissues, with specific localization affecting its biological activity.

- Metabolism : Metabolized by liver enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : Primarily excreted via urine.

Study on Carcinogenicity

A significant study focused on the carcinogenic potential of compounds related to 4-(4-Pyridyl)-1-butanol showed that derivatives could form DNA adducts leading to increased tumorigenesis in animal models. The study highlighted the importance of understanding the metabolic pathways involved in the activation of these compounds into carcinogenic forms .

Biomarker Research

Research has indicated that levels of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (a related compound) serve as a biomarker for tobacco exposure and potential cancer risk. This underscores the relevance of studying pyridine derivatives like this compound in epidemiological studies .

Q & A

Q. Q: What are the optimal synthetic routes for 4-(4-Pyridyl)-1-butanol hydrochloride, and how can reaction conditions be optimized to improve yield?

A: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridyl group may be introduced through alkylation of 4-pyridylmagnesium bromide with a butanol precursor, followed by hydrochlorination. Reaction optimization includes:

- Temperature control : Maintain 0–5°C during Grignard reagent addition to prevent side reactions .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) to enhance reagent stability .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

Advanced Characterization Techniques

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how are data discrepancies resolved?

A:

- NMR : Use - and -NMR to confirm the pyridyl ring (δ 8.5–7.5 ppm for aromatic protons) and butanol chain (δ 3.6–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 168.1 (free base) and 204.5 (hydrochloride) .

- HPLC : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity (>95%) .

Data Contradictions : Cross-validate with alternative techniques (e.g., IR for functional groups) and compare with literature spectra from PubChem or Reaxys .

Stability Under Experimental Conditions

Q. Q: How do pH, temperature, and light exposure affect the stability of this compound in aqueous solutions?

A:

- pH : The compound is stable at pH 4–5. Degradation occurs above pH 7 due to pyridyl ring hydrolysis .

- Temperature : Store at 2–8°C in amber vials; avoid freeze-thaw cycles to prevent salt dissociation .

- Light : Susceptible to photodegradation; use UV-filtered containers for long-term storage .

Biological Interactions and Metabolite Analysis

Q. Q: What methodologies are used to study the metabolic pathways of this compound in in vitro systems?

A:

- Incubation with liver microsomes : Monitor metabolites via LC-MS/MS. For example, cytochrome P450 enzymes may oxidize the butanol chain to a carboxylic acid derivative .

- Inhibition assays : Use flavin monooxygenase inhibitors (e.g., methimazole) to identify enzyme-specific metabolic pathways .

- Metabolite quantification : Employ isotopically labeled internal standards (e.g., -analogs) to improve detection accuracy in complex matrices .

Handling Data Contradictions in Analytical Studies

Q. Q: How should researchers address discrepancies in metabolite quantification when using mass spectrometry-based platforms?

A:

- Normalization : Use creatinine or total ion current (TIC) to correct for batch effects .

- Agnostic vs. targeted analysis : Combine untargeted metabolomics (for discovery) with targeted MRM assays (for validation) .

- Quality controls : Include pooled QC samples in each batch to assess inter-run variability .

Applications in Drug Development

Q. Q: What role does this compound play in the synthesis or impurity profiling of pharmaceuticals like Tirofiban?

A:

- Impurity profiling : The compound is a known intermediate in Tirofiban synthesis. Monitor its presence (<0.1% w/w) using HPLC with UV detection at 254 nm .

- Mechanistic studies : Investigate its interaction with glycoprotein IIb/IIIa receptors via surface plasmon resonance (SPR) to assess off-target effects .

Safety and Handling Protocols

Q. Q: What are the critical safety protocols for handling this compound in laboratory settings?

A:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of hydrochloride vapors .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Computational Modeling

Q. Q: How can computational tools predict the reactivity or metabolic fate of this compound?

A:

- Retrosynthetic analysis : Use databases like Reaxys or Pistachio to identify feasible synthetic pathways .

- ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~1.2) and cytochrome P450 interactions .

- DFT calculations : Model the compound’s electronic structure to predict sites of electrophilic attack or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.